2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid, also known as Valproic Acid, Di-n-propylacetic Acid, or 2-Propylvaleric Acid , is a compound with the molecular formula C8H12D4O2 . It has a molecular weight of 148.24 .
Molecular Structure Analysis
The molecular structure of 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid consists of a carboxylic acid group attached to a propyl group . The compound has a molecular formula of C8H12D4O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid include a molecular weight of 148.24 and a CAS Number of 87745-17-3 . It is non-hazardous for transport .Scientific Research Applications
Application in Neurology and Psychiatry
Valproic Acid is a well-established anticonvulsant drug discovered serendipitously and marketed for the treatment of epilepsy, migraine, bipolar disorder, and neuropathic pain .
Method of Application
The drug is typically administered orally in tablet form, with the dosage determined by the patient’s medical condition and response to therapy .
Application in Cancer Research
Apart from its neurological applications, VPA has potential therapeutic applications in various cancer types .
Method of Application
In cancer research, VPA is often used in preclinical models and clinical trials. It is administered to patients in controlled doses, and its effects on tumor growth and progression are monitored .
Results or Outcomes
Some studies have shown that VPA can inhibit tumor growth and progression, although more research is needed to fully understand its mechanisms of action and potential in cancer therapy .
Application in Cell Culture
VPA has been used as a supplement in mouse embryonic fibroblast-conditioned medium (MEF-CM) to feed the cells .
Method of Application
In cell culture, VPA is added to the culture medium in a controlled concentration .
Results or Outcomes
VPA is known to promote tumor cell toxicity and increase susceptibility to radiation .
Application in Neurochemistry
VPA increases levels of GABA (gamma-aminobutyric acid) in the brain .
Method of Application
This application is typically studied in neurochemical research using animal models or in vitro cell cultures .
Results or Outcomes
Increased GABA levels in the brain can have various effects, including anxiolytic, anticonvulsant, and calming effects .
Application in Thermophysical Property Data
VPA has been used in the field of thermophysical property data .
Method of Application
The properties of VPA are studied using various experimental and computational methods .
Results or Outcomes
The thermophysical properties of VPA, such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, refractive index, viscosity, thermal conductivity, and enthalpy of formation, have been critically evaluated .
Application in Biochemistry
VPA is a short-chain fatty acid and potentially inhibits histone deacetylase action .
Method of Application
This application is typically studied in biochemical research using in vitro cell cultures .
Results or Outcomes
VPA is known to promote tumor cell toxicity and increase susceptibility to radiation .
Safety And Hazards
properties
IUPAC Name |
3,3-dideuterio-2-(1,1-dideuteriopropyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-NZLXMSDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C(C(=O)O)C([2H])([2H])CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valproic acid-D4 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.